N,N'-Dibenzoyl-L-cystine

Descripción general

Descripción

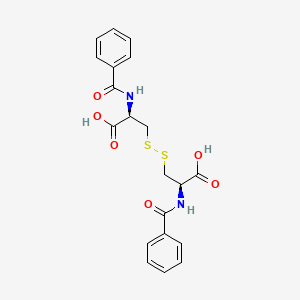

N,N’-Dibenzoyl-L-cystine is a derivative of the amino acid cystine, characterized by the presence of two benzoyl groups attached to the nitrogen atoms of the cystine molecule. This compound is known for its unique properties, including its ability to form hydrogels that are responsive to changes in pH and temperature . The molecular formula of N,N’-Dibenzoyl-L-cystine is C20H20N2O6S2, and it has a molecular weight of 448.51 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N’-Dibenzoyl-L-cystine can be synthesized through the reaction of L-cystine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving L-cystine in an aqueous solution of sodium hydroxide, followed by the gradual addition of benzoyl chloride. The mixture is then stirred at room temperature until the reaction is complete .

Industrial Production Methods: In an industrial setting, the synthesis of N,N’-Dibenzoyl-L-cystine may involve similar reaction conditions but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: N,N’-Dibenzoyl-L-cystine undergoes various chemical reactions, including:

Oxidation: The disulfide bond in N,N’-Dibenzoyl-L-cystine can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to yield thiol groups.

Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

Substitution: Acylating agents like acetic anhydride or other acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various acylated derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Synthesis of Integrin Antagonists

- DBC is utilized in the synthesis of integrin antagonists, which are crucial in regulating cell adhesion and migration. These antagonists have potential therapeutic applications in cancer treatment and tissue engineering.

Chiral Modifiers in Enantioselective Reductions

- The compound serves as a chiral modifier in asymmetric synthesis processes, enhancing the enantioselectivity of reductions involving ketones and aldehydes. This application is vital for producing pharmaceuticals with specific stereochemical configurations.

Biological Applications

Protein Folding Studies

- DBC plays a role in studying protein folding and disulfide bond formation, providing insights into the mechanisms that govern protein structure and function. Understanding these processes is essential for drug design and development.

Antimicrobial Activity

- Recent studies have investigated the antimicrobial properties of DBC derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli. These investigations aim to address the growing concern of antibiotic resistance by exploring novel compounds with antibacterial potential .

Medical Applications

Metallo-β-lactamase Inhibitors

- DBC has been explored as a potential inhibitor of metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This application could lead to new strategies for combating antibiotic-resistant infections.

Controlled Drug Delivery Systems

- The ability of DBC to form hydrogels makes it suitable for use in controlled drug delivery systems. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, enhancing treatment efficacy while minimizing side effects .

Material Science Applications

Hydrogel Formation

- DBC is recognized for its ability to form pH- and thermo-responsive hydrogels. These materials are utilized in various applications, including tissue engineering, where they provide a scaffold for cell growth and differentiation.

Conductive Aerogels for Electrocatalysis

- In material science, DBC has been incorporated into conductive aerogels, enhancing their electrocatalytic properties for applications such as hydrogen evolution reactions (HER). This innovation supports sustainable energy production efforts.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N,N’-Dibenzoyl-L-cystine involves its ability to form strong intermolecular hydrogen bonds and π–π stacking interactions. These interactions facilitate the self-assembly of the compound into hydrogels, which can respond to changes in pH and temperature. The compound’s ability to form disulfide bonds also plays a crucial role in its biological activity, particularly in the stabilization of protein structures .

Comparación Con Compuestos Similares

L-Cystine: The parent compound of N,N’-Dibenzoyl-L-cystine, lacking the benzoyl groups.

N-Acetyl-L-cysteine: A derivative of cysteine with an acetyl group instead of benzoyl groups.

L-Cysteine: The reduced form of cystine, containing thiol groups instead of a disulfide bond.

Uniqueness: N,N’-Dibenzoyl-L-cystine is unique due to its ability to form pH- and thermo-responsive hydrogels, which are not commonly observed in other cystine derivatives. This property makes it particularly valuable in applications such as controlled drug delivery and tissue engineering .

Actividad Biológica

N,N'-Dibenzoyl-L-cystine (DBC) is a disulfide derivative of L-cystine characterized by the attachment of two benzoyl groups. This compound has garnered attention in various fields, including biochemistry, pharmacology, and materials science, due to its unique properties and biological activities. This article explores the biological activity of DBC, focusing on its mechanisms of action, cellular effects, and potential applications.

This compound can be synthesized through the reaction of L-cystine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving L-cystine in an aqueous sodium hydroxide solution, followed by the gradual addition of benzoyl chloride, and stirring until completion .

Target Interactions

DBC interacts with various biological targets, influencing cell signaling pathways and gene expression. Its ability to form hydrogels that respond to pH and temperature changes enhances its utility in biomedical applications . The compound has been investigated for its role in synthesizing integrin antagonists, which are crucial for cell adhesion and signal transduction .

Biochemical Pathways

The biological activity of DBC is linked to several biochemical pathways:

- Integrin Antagonism : DBC's synthesis of integrin antagonists plays a significant role in modulating cell adhesion and migration.

- Hydrogel Formation : DBC forms pH- and thermo-responsive hydrogels, which can encapsulate cells and release bioactive agents in a controlled manner .

Cellular Effects

This compound exhibits several cellular effects:

- Cell Proliferation : It has been shown to support the proliferation of encapsulated human dermal fibroblasts within hydrogels, suggesting potential applications in tissue engineering .

- Signal Transduction : By influencing integrin-mediated signaling pathways, DBC may impact cellular responses to external stimuli.

Case Studies

- Hydrogel Applications : In a study investigating pH-/thermo-responsive hydrogels formed from DBC, researchers demonstrated that these hydrogels displayed excellent mechanical properties and could be utilized for controlled drug delivery systems .

- Integrin Antagonist Synthesis : Another study highlighted DBC's role in synthesizing integrin antagonists, indicating its potential in developing therapeutics targeting diseases characterized by abnormal cell adhesion .

Summary of Biological Activities

The following table summarizes the key biological activities and mechanisms associated with this compound:

Propiedades

IUPAC Name |

(2R)-2-benzamido-3-[[(2R)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S2/c23-17(13-7-3-1-4-8-13)21-15(19(25)26)11-29-30-12-16(20(27)28)22-18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTXMPQWQSOAIY-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25129-20-8 | |

| Record name | N,N′-Dibenzoyl-L-cystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25129-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-dibenzoyl-L-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.